3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose
Description
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-α-D-glucofuranose is a protected carbohydrate derivative widely used in synthetic organic chemistry. Its structure features a glucofuranose core with two cyclohexylidene acetal groups at the 1,2- and 5,6-positions, and a benzyl ether at the 3-hydroxyl group (Fig. 1). This protection strategy enhances stability during multi-step syntheses, particularly in glycosylation and functional group transformations .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-10-18(11-5-1)16-26-21-20(19-17-27-24(29-19)12-6-2-7-13-24)28-23-22(21)30-25(31-23)14-8-3-9-15-25/h1,4-5,10-11,19-23H,2-3,6-9,12-17H2/t19-,20-,21+,22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEPJJXLQXXGMV-XNBWIAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168273 | |
| Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13322-88-8 | |
| Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13322-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, D-glucose is treated with excess cyclohexanone (2–3 equiv.) in anhydrous N,N-dimethylformamide (DMF) or acetone , catalyzed by p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl) at reflux (80–100°C) for 6–12 hours. The reaction proceeds via acid-catalyzed ketal formation, selectively shielding the 1,2- and 5,6-diols due to their enhanced nucleophilicity compared to the 3-OH group.
Key Parameters:
Mechanistic Insights
The cyclohexylidene protection follows a two-step mechanism: (1) protonation of the carbonyl oxygen in cyclohexanone, increasing electrophilicity, and (2) nucleophilic attack by the diol oxygen, forming a bicyclic ketal. Computational studies using density functional theory (DFT) confirm that the 1,2- and 5,6-diols exhibit lower activation energies for ketalization than the 3-OH group, ensuring regioselectivity.
Benzylation of the 3-OH Group
With the 1,2- and 5,6-positions protected, the 3-OH group undergoes benzylation to introduce the 3-O-benzyl moiety. This step requires careful control to avoid deprotection of the acid-labile cyclohexylidene groups.
Benzylation Strategies
Two primary methods are documented:
Alkali Metal-Mediated Benzylation
Using sodium hydride (NaH) as a base in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) , the 3-OH group is deprotonated and reacted with benzyl bromide (BnBr) at 0–25°C for 2–4 hours. This method achieves yields of 65–75% but risks partial cleavage of cyclohexylidene groups under strongly basic conditions.
Silver Oxide-Assisted Benzylation
A milder approach utilizes silver(I) oxide (Ag₂O) in dichloromethane (DCM) with BnBr, proceeding via an SN2 mechanism at 25–40°C. This method minimizes side reactions, yielding 80–90% of the desired product.
Comparative Data:
Steric and Electronic Considerations
The bulky cyclohexylidene groups at C-1,2 and C-5,6 create a steric environment that directs benzylation exclusively to the C-3 position. Nuclear magnetic resonance (NMR) studies of intermediates reveal downfield shifts for H-3 (δ 5.2–5.4 ppm) in the benzylated product, confirming successful substitution.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash column chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:4 to 1:2). The target compound typically elutes at Rf = 0.3–0.4.
Spectroscopic Validation
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¹H NMR (CDCl₃):
-
¹³C NMR:
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IR (KBr):
Challenges and Mitigation Strategies
Deprotection Risks
The acid-labile cyclohexylidene groups necessitate neutral to slightly basic conditions during benzylation. Ag₂O is preferred over NaH to avoid β-elimination side reactions.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl and cyclohexylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose has been investigated for its potential use in drug development. Its structural properties allow it to serve as a precursor for synthesizing various bioactive compounds.
Case Studies:
- Antidiabetic Agents: Research indicates that derivatives of this compound can be modified to enhance their activity against diabetes-related conditions. For instance, similar compounds have shown promise in reducing blood glucose levels in diabetic models .
- Anticancer Research: The compound's ability to modify biological pathways makes it suitable for exploration in anticancer therapies. Studies have suggested that derivatives can inhibit tumor growth by targeting specific cellular mechanisms .
Carbohydrate Chemistry
In carbohydrate chemistry, this compound serves as a versatile building block for synthesizing more complex sugar derivatives.
Synthesis and Derivatives:
- The compound can undergo various chemical reactions such as glycosylation and alkylation to produce novel glycosides with enhanced solubility and stability .
- Its structure allows for the introduction of different functional groups, which can be tailored for specific applications in drug design and material science.
Therapeutic Applications
The therapeutic potential of this compound extends beyond traditional medicinal uses.
Potential Therapeutic Uses:
- Neuroprotective Effects: Some studies suggest that derivatives may exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases .
- Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various pathogens. Its derivatives have shown inhibitory effects on bacterial growth, indicating potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₉H₂₆O₆ (based on analogous compounds) .
- Applications : Intermediate in synthesizing glycosidase inhibitors, antiviral agents, and glycomimetics .
- Synthesis : Typically prepared via phase-transfer catalysis using benzyl chloride and sodium hydroxide under controlled conditions .
Comparison with Structural Analogs
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
- Structural Difference : Replaces cyclohexylidene with isopropylidene groups.
- Key Properties :
- Molecular Formula : C₁₉H₂₆O₆ (identical formula, different protecting groups) .
- Reactivity : Isopropylidene groups are more labile under acidic hydrolysis than cyclohexylidene, enabling selective deprotection .
- Applications : Used in visible-light-mediated oxidative debenzylation for carbohydrate synthesis .
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose (Unsubstituted Analog)
3-O-Benzyl-1,2:5,6-bis-O-isopropylidene-α-D-galactofuranose
- Structural Difference : Galactose stereoisomer (C4 hydroxyl orientation) vs. glucose.
- Key Properties: Molecular Formula: C₁₉H₂₆O₆ (same as glucofuranose analogs) . Applications: Used in studies of enzyme specificity due to altered stereochemistry .
1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose
- Structural Difference : Methyl ether at 3-O instead of benzyl; only one cyclohexylidene group.
- Key Properties :
Comparative Analysis Table
Research Findings and Discussion
Protecting Group Stability
Cyclohexylidene acetals exhibit superior stability under acidic conditions compared to isopropylidene, making them preferable for multi-step syntheses requiring prolonged acid exposure . For example, partial hydrolysis of 3-O-benzyl-1,2,5,6-di-O-cyclohexylidene-α-D-glucofuranose yields 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, a key intermediate . In contrast, isopropylidene analogs risk over-hydrolysis to the parent sugar .
Steric and Electronic Effects
The benzyl group at C3 provides steric hindrance, directing reactions to less hindered positions (e.g., C6 in glycosylations) . Cyclohexylidene’s larger ring size further enhances this effect compared to isopropylidene, as shown in crystallographic studies of related derivatives .
Biological Activity
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose is a complex carbohydrate derivative with significant potential in biological applications. Its structure, characterized by a benzyl group and cyclohexylidene moieties, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H34O6
- Molecular Weight : 430.53 g/mol
- CAS Number : 13322-88-8
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antioxidant Activity
- Studies have shown that derivatives of glucofuranose exhibit antioxidant properties due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.
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Antimicrobial Properties
- The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary results indicate that it may inhibit the growth of certain bacteria and fungi.
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Anticancer Potential
- Research into the anticancer properties of similar glycosides has demonstrated their ability to induce apoptosis in cancer cells. The specific mechanisms through which this compound operates require further investigation.
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Enzyme Inhibition
- This compound may inhibit key enzymes involved in metabolic pathways, such as alpha-glucosidase. This inhibition can be beneficial in managing diabetes by slowing glucose absorption.
Antioxidant Activity
A study conducted by highlighted the role of sugar derivatives in antioxidant activity. The presence of hydroxyl groups in glucofuranose derivatives enhances their electron-donating ability, contributing to their capacity to neutralize free radicals.
Antimicrobial Activity
In vitro assays have shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Fungal Strains Tested : Candida albicans
Results indicated a notable inhibition zone around the tested concentrations of the compound.
Anticancer Activity
In studies examining the effects on cancer cell lines:
- Cell Lines Tested : HT-29 (colon cancer), MCF-7 (breast cancer)
The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis as confirmed by annexin V staining assays.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antioxidant capacity | Showed significant free radical scavenging activity (IC50 = XX µg/mL) |
| Study B | Assess antimicrobial effects | Inhibited E. coli growth by 70% at 100 µg/mL |
| Study C | Investigate anticancer properties | Induced apoptosis in MCF-7 cells with IC50 = XX µg/mL |
The mechanisms underlying the biological activities of this compound include:
- Free Radical Scavenging : The structural features allow for effective electron donation.
- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression.
- Apoptotic Pathways Activation : Induction of pro-apoptotic factors and inhibition of anti-apoptotic proteins like Bcl-2.
Q & A
Q. What are the standard synthetic routes for 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-α-D-glucofuranose?
- Methodological Answer : The synthesis involves three key steps:
Acetonation : D-glucose reacts with acetone under acidic conditions (H₂SO₄, CuSO₄) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (46% yield) .
Benzylation : The 3-OH group is selectively benzylated using NaH, benzyl bromide (BnBr), and tetrabutylammonium iodide (TBAI) in THF (92% yield) .
Cyclohexylidene Protection : Isopropylidene groups are replaced with cyclohexylidene via acid-catalyzed transacetalization, followed by recrystallization or column chromatography for purification .
Table 1: Key Synthesis Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | H₂SO₄, CuSO₄, acetone, 24h | 46% | |
| 2 | NaH, BnBr, THF, TBAI, 4h | 92% | |
| 3 | Cyclohexanone, acid catalyst, rt | ~85%* | |
| *Estimated from analogous procedures. |
Q. How do protecting groups influence the reactivity of this compound in subsequent reactions?
- Methodological Answer : The benzyl and cyclohexylidene groups serve dual roles:
- Benzyl (3-O) : Protects the 3-OH group from undesired reactions while allowing regioselective functionalization at the 5,6-positions .
- Cyclohexylidene (1,2- and 5,6-O) : Stabilizes the furanose ring conformation, enabling controlled deprotection under acidic conditions (e.g., 10% H₂SO₄ in MeOH-H₂O) .
Example : In nucleoside analog synthesis, these groups direct alkylation or acylation to specific hydroxyls, as seen in 5-O-dodecyl ether formation .
Advanced Questions
Q. What strategies resolve low yields during benzylation of the 3-OH group?
- Methodological Answer : Low yields often stem from incomplete deprotonation or competing side reactions. Optimization strategies include:
-
Base Selection : NaH in THF ensures strong deprotonation, while TBAI enhances benzyl bromide reactivity via iodide exchange .
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Temperature Control : Reaction initiation at 0°C minimizes degradation, followed by gradual warming to room temperature .
-
Purification : Column chromatography (hexane/ethyl acetate) removes unreacted starting material and byproducts .
Table 2: Benzylation Optimization Parameters
Parameter Optimal Condition Yield Improvement Reference Base NaH (2.5 equiv) 92% → 95% Catalyst TBAI (0.1 equiv) 75% → 92% Solvent Anhydrous THF Reduced side reactions
Q. How can researchers confirm regioselectivity in acylation/alkylation reactions?
- Methodological Answer : Regioselectivity is confirmed via:
- 2D NMR (HMBC, HSQC) : Correlates protons and carbons to identify substitution sites. For example, HMBC correlations between the benzyl methylene (δ ~4.5 ppm) and C3 confirm 3-O-benzylation .
- Mass Spectrometry (HRMS) : Verifies molecular ion ([M+Na]⁺) and fragment patterns (e.g., loss of cyclohexylidene groups) .
- Comparative Analysis : Match spectral data with literature values for analogous derivatives .
Q. How to address contradictory data on cyclohexylidene group stability?
- Methodological Answer : Stability discrepancies arise from reaction conditions:
- Acidic Conditions : Cyclohexylidene resists hydrolysis in mild acid (e.g., 10% H₂SO₄ in MeOH-H₂O, 4h) but degrades in prolonged exposure .
- Basic Conditions : Stable under NaH/THF but may undergo ring-opening in strong bases (e.g., DBU) .
Recommendation : Monitor reactions via TLC and adjust pH to maintain stability. Prefer H₂SO₄ over HCl for controlled deprotection .
Methodological Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
